

Application Notes and Protocols for SSR69071 in Cardiovascular Research

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Compound of Interest					
Compound Name:	SSR69071				
Cat. No.:	B1662610	Get Quote			

For Researchers, Scientists, and Drug Development Professionals

Introduction

SSR69071 is a potent, selective, and orally active inhibitor of human leukocyte elastase (HLE), a serine protease implicated in the pathophysiology of various inflammatory diseases.[1][2] In the context of cardiovascular research, HLE released by activated neutrophils during ischemia-reperfusion events contributes significantly to myocardial injury. **SSR69071** has demonstrated cardioprotective effects by mitigating this damage, making it a valuable tool for investigating the role of elastase in cardiovascular pathologies and for the development of novel therapeutic strategies.[1] These application notes provide a comprehensive overview of **SSR69071**, including its mechanism of action, key experimental data, and detailed protocols for its use in cardiovascular research.

Mechanism of Action

During myocardial ischemia and subsequent reperfusion, neutrophils infiltrate the cardiac tissue and release HLE. HLE exacerbates tissue damage through the degradation of extracellular matrix components, leading to compromised myocardial structure and function. Furthermore, HLE can interfere with crucial cell signaling pathways, promoting cardiomyocyte apoptosis.

SSR69071 exerts its cardioprotective effects by directly inhibiting the enzymatic activity of HLE. [1] This inhibition prevents the breakdown of the extracellular matrix and modulates



downstream signaling pathways, a key one being the insulin/Akt signaling pathway. By preventing HLE-mediated degradation of Insulin Receptor Substrate 1 (IRS-1), **SSR69071** promotes the activation of Akt, a critical kinase for cardiomyocyte survival and function.[3][4]

Quantitative Data Summary

The following tables summarize the key quantitative data for **SSR69071**, providing a clear comparison of its inhibitory potency and in vivo efficacy.

Table 1: In Vitro Inhibitory Activity of **SSR69071** against Elastase[1]

Parameter	Species	Value
Ki	Human	0.0168 ± 0.0014 nM
Rat	3 nM	
Mouse	1.8 nM	_
Rabbit	58 nM	-
kon	Human	0.183 ± 0.013 x 10^6 M ⁻¹ s ⁻¹
koff	Human	$3.11 \pm 0.37 \times 10^{-6} \text{ s}^{-1}$

Ki: Inhibition constant; kon: Association rate constant; koff: Dissociation rate constant.

Table 2: In Vivo Efficacy of **SSR69071** in Animal Models



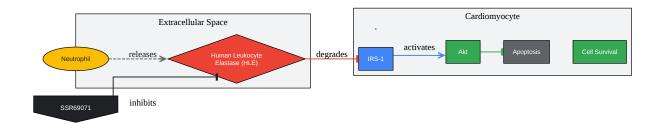
Model	Species	Administrat ion Route	Dose	Effect	Reference
Myocardial Ischemia- Reperfusion	Rabbit	Intravenous (i.v.)	1 mg/kg	-	[1]
3 mg/kg	37-39% reduction in infarct size	[1]			
HLE-induced Lung Hemorrhage	Mouse	Oral (p.o.)	ED ₅₀ = 2.8 mg/kg	-	[1]
HLE-induced Paw Edema	Rat	Oral (p.o.)	ED ₃₀ = 2.7 mg/kg	-	[1]
Carrageenan- induced Paw Edema	Rat	Oral (p.o.)	ED30 = 2.2 mg/kg	-	[1]

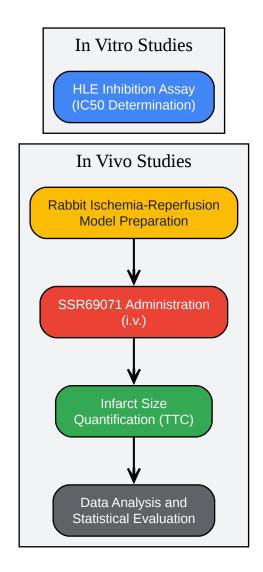
ED₅₀: Effective dose for 50% inhibition; ED₃₀: Effective dose for 30% inhibition.

Signaling Pathway Diagram

The following diagram illustrates the proposed signaling pathway through which **SSR69071** exerts its cardioprotective effects during myocardial ischemia-reperfusion injury.







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